![molecular formula C21H25N3O7S B3946043 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide](/img/structure/B3946043.png)
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide
説明
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylureas and is a potent inhibitor of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. The KATP channel plays a crucial role in regulating insulin secretion in pancreatic beta cells and is also involved in various physiological processes such as cardiac function, neuroprotection, and vasodilation.
作用機序
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide exerts its pharmacological effects by binding to the SUR1 subunit of the KATP channel and inhibiting its activity. This results in the closure of the channel and subsequent depolarization of the cell membrane, leading to the release of insulin from pancreatic beta cells and the activation of various signaling pathways in other cell types. The precise molecular mechanism of this compound binding to SUR1 is still under investigation, but it is believed to involve interactions with specific amino acid residues in the transmembrane domains of the protein.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in different cell types and tissues. In pancreatic beta cells, it stimulates insulin secretion by inhibiting the KATP channel and depolarizing the cell membrane. In neurons, it protects against ischemic injury by preventing the opening of the KATP channel and reducing the influx of calcium ions. In the cardiovascular system, it regulates vascular tone by modulating the activity of smooth muscle cells and endothelial cells. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
実験室実験の利点と制限
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide has several advantages as a pharmacological tool for scientific research. It is a potent and selective inhibitor of the KATP channel, which allows for precise modulation of its activity in different cell types. It is also stable and soluble in a variety of solvents, which facilitates its use in in vitro and in vivo experiments. However, this compound has some limitations as well. It can be toxic to cells at high concentrations and may have off-target effects on other ion channels and transporters. Moreover, its pharmacokinetic properties in vivo are not well characterized, which may limit its use in animal studies.
将来の方向性
There are several future directions for research on 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide and related compounds. One area of interest is the development of new KATP channel inhibitors with improved potency, selectivity, and pharmacokinetic properties. Another area is the investigation of the molecular mechanism of this compound binding to SUR1 and the identification of specific amino acid residues involved in the interaction. Moreover, the role of the KATP channel in various physiological and pathological conditions, such as diabetes, ischemic injury, and cancer, warrants further exploration. Finally, the development of novel drug delivery systems for this compound and related compounds may enhance their therapeutic potential in clinical settings.
科学的研究の応用
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide has been extensively used in scientific research as a pharmacological tool to investigate the role of the KATP channel in various physiological and pathological conditions. It has been shown to modulate insulin secretion in pancreatic beta cells, protect neurons from ischemic injury, and regulate cardiovascular function. Moreover, this compound has been used as a reference compound to develop new KATP channel inhibitors with improved potency and selectivity.
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S/c1-4-30-17-7-10-19(20(11-17)24(26)27)22-21(25)16-5-8-18(9-6-16)32(28,29)23-12-14(2)31-15(3)13-23/h5-11,14-15H,4,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFDWEIYVNJOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



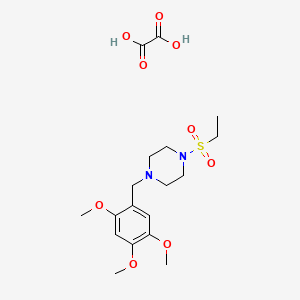
![1-[(4-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3945965.png)
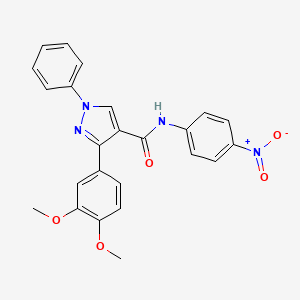

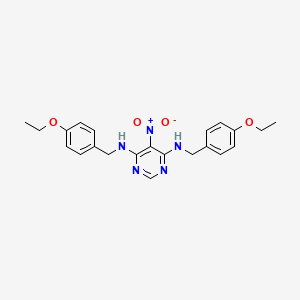
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3946000.png)

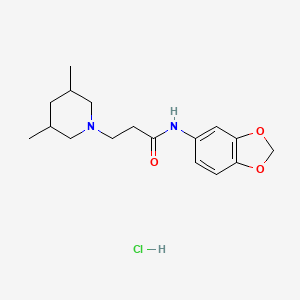
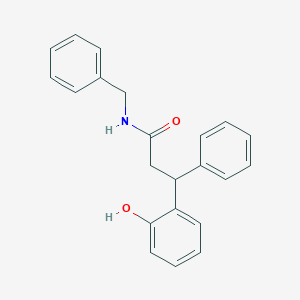
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946027.png)
![N-(2,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3946035.png)


![propyl 4-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3946058.png)